1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene
Overview
Description
“1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3O . It is also known by several synonyms such as 3-trifluoromethoxy benzyl bromide, 1-bromomethyl-3-trifluoromethoxy benzene, 3-trifluoromethoxybenzyl bromide, alpha-bromo-3-trifluoromethoxy toluene, and 3-trifluoromethoxy benzylbromide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string FC(F)(F)OC1=CC=CC(CBr)=C1
. This indicates that the compound consists of a benzene ring with a bromomethyl group, a methoxy group, and a trifluoromethyl group attached to it .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 239.03 g/mol . It has a density of 1.565 g/mL at 25 °C (lit.) . The boiling point is 69 °C/4 mmHg (lit.) . The refractive index is n20/D 1.492 (lit.) .
Scientific Research Applications
Organometallic Synthesis
1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene serves as a versatile starting material for organometallic synthesis. It enables the preparation of synthetically useful reactions via various intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).
Synthesis of Antiproliferative Compounds
This compound is used in the synthesis of antiproliferative activities. It aids in the preparation of structurally related triazoles that are tested for their effectiveness against malignant human cell lines (Kiss et al., 2019).
Study of Steric Pressure in Chemistry
The compound plays a role in studying steric pressure in chemical reactions. Its structural variations help in understanding how different substituents influence the reactivity and interaction of molecules (Schlosser et al., 2006).
Total Synthesis of Natural Products
It is instrumental in the total synthesis of biologically active natural products. The compound can be modified through various chemical reactions to synthesize complex natural products (Akbaba et al., 2010).
X-Ray Structure Determination
The compound assists in the X-ray structure determinations of bromo- and/or bromomethyl-substituted benzenes. This aids in understanding molecular interactions and packing motifs in solid-state chemistry (Jones et al., 2012).
Synthesis of Ionophores
This chemical is used in the synthesis of ionophores, which are molecules capable of transporting ions across cell membranes. It is particularly useful in creating macrocycles for selective ion transport (Kumar et al., 1998).
Polymer Chemistry
It finds application in polymer chemistry, particularly in the synthesis of new polymers and studying their activation mechanisms (Dittmer et al., 1992).
Synthesis of Isoindoles
The compound is essential for synthesizing isoindoles, a class of heterocyclic compounds, via a two-step process involving phenyllithium compounds (Kuroda & Kobayashi, 2015).
Molecular Electronics
It is a valuable precursor in the synthesis of molecular wires, crucial for the development of molecular electronics (Stuhr-Hansen et al., 2005).
Safety and Hazards
“1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene” is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautions include avoiding inhalation and contact with skin or eyes, wearing protective equipment, and seeking immediate medical attention in case of exposure .
Properties
IUPAC Name |
1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-3-6(5-10)2-7(4-8)9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXGOSMQAOCVGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674009 | |
Record name | 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916421-00-6 | |
Record name | 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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